An In-depth Technical Guide to EverFluor™ FL C5-Ceramide: A Fluorescent Probe for Cellular Lipid Dynamics
An In-depth Technical Guide to EverFluor™ FL C5-Ceramide: A Fluorescent Probe for Cellular Lipid Dynamics
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of EverFluor™ FL C5-Ceramide, a vital tool for researchers, scientists, and drug development professionals engaged in the study of cellular lipid metabolism, trafficking, and signaling. We will delve into the core principles of this fluorescent probe, its underlying mechanisms, and provide field-proven protocols for its application.
Introduction: The Central Role of Ceramides in Cellular Function
Ceramides are a class of sphingolipids that serve as fundamental structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes.[1][2] These bioactive lipids are implicated in regulating cell growth, differentiation, senescence, and apoptosis.[1] An imbalance in ceramide metabolism has been linked to various diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3] Given their central role, the ability to visualize and track ceramides within living cells is paramount to understanding their complex biology.
EverFluor™ FL C5-Ceramide, also widely known as BODIPY™ FL C5-Ceramide, is a fluorescent analog of ceramide that has become an indispensable tool for researchers.[4] It consists of a D-erythro-sphingosine backbone N-acylated with a five-carbon (C5) fatty acid that is conjugated to a BODIPY™ FL fluorophore.[5] The short C5 acyl chain facilitates its transport across cellular membranes, allowing it to mimic the behavior of its endogenous counterparts.[6]
Core Principles of EverFluor™ FL C5-Ceramide
Chemical Structure and Fluorescent Properties
The utility of EverFluor™ FL C5-Ceramide as a cellular probe is rooted in the unique photophysical properties of its BODIPY™ (boron-dipyrromethene) fluorophore.[][] BODIPY™ dyes are known for their high fluorescence quantum yields, sharp emission spectra, and excellent photostability, making them superior to traditional fluorophores like NBD.[4][9]
One of the most remarkable features of BODIPY™ FL C5-Ceramide is its concentration-dependent fluorescence emission. At low concentrations within cellular membranes, it exhibits a green fluorescence. However, as it accumulates in specific organelles, such as the Golgi apparatus, its local concentration increases, leading to a shift in its emission to red wavelengths.[10][11][12][13] This spectral shift is a powerful feature that allows for ratiometric imaging to distinguish between different cellular compartments based on probe concentration.[10][14]
| Property | Value | Source |
| Chemical Name | N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine | [5] |
| Excitation (Max) | ~505 nm | [15][16] |
| Emission (Max) | ~512 nm (monomer), ~620 nm (excimer/high concentration) | [10][17] |
| Fluorophore | BODIPY™ FL | [15] |
Mechanism of Cellular Uptake and Trafficking
When introduced to living cells, EverFluor™ FL C5-Ceramide is readily taken up and transported to the endoplasmic reticulum (ER), the primary site of ceramide synthesis.[15][16] From the ER, it can be transported to the Golgi apparatus through two primary mechanisms: vesicular transport or via the ceramide transport protein (CERT).[15][16] The accumulation of the probe in the Golgi is a hallmark of its application and provides a highly specific stain for this organelle.[4][18]
Once in the Golgi, EverFluor™ FL C5-Ceramide can be metabolized into fluorescent analogs of other sphingolipids, such as sphingomyelin and glucosylceramide.[10][11] These metabolites are then trafficked to other cellular destinations, including the plasma membrane, allowing for the study of the entire sphingolipid metabolic pathway.[10][11]
Caption: Metabolic fate of EverFluor™ FL C5-Ceramide after cellular uptake.
Applications in Cellular Research
Staining of the Golgi Apparatus
The most common application of EverFluor™ FL C5-Ceramide is as a specific and vital stain for the Golgi apparatus in living cells.[4][19] Its accumulation in this organelle results in a bright and distinct fluorescent signal, allowing for the visualization of Golgi morphology and dynamics.[5] It is also effective for staining the Golgi in fixed cells.[18]
Studying Sphingolipid Transport and Metabolism
By tracking the movement of EverFluor™ FL C5-Ceramide and its fluorescent metabolites, researchers can gain insights into the intricate pathways of sphingolipid transport and metabolism.[5][9] This includes the transport from the ER to the Golgi, the synthesis of complex sphingolipids, and their subsequent trafficking to the plasma membrane and other organelles.[10][11]
Investigation of Ceramide-Enriched Membrane Domains
Ceramides are known to induce the formation of specialized membrane microdomains, often referred to as "lipid rafts" or "ceramide-rich platforms."[20] These domains are thought to play a crucial role in signal transduction. While the bulky BODIPY™ fluorophore can sometimes influence the partitioning of the probe into these domains, carefully designed experiments can still provide valuable information about their formation and dynamics.[21]
Apoptosis and Cell Stress Response
As a key signaling molecule in apoptosis, the localization and concentration of ceramide can change dramatically during programmed cell death.[1] EverFluor™ FL C5-Ceramide can be used to monitor these changes, providing a visual readout of the cellular stress response.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific cell types and experimental conditions.
General Staining Protocol for Live Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of EverFluor™ FL C5-Ceramide in a suitable solvent such as DMSO or ethanol. For live-cell imaging, it is often complexed with defatted bovine serum albumin (BSA) to facilitate its delivery to cells. A typical working solution is 5 µM of the probe complexed with 5 µM defatted BSA in a serum-free medium.[9][17]
-
Labeling: Remove the culture medium from the cells and wash with a warm, serum-free medium. Add the labeling solution to the cells and incubate for 30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane while minimizing endocytosis.[17]
-
Wash: Wash the cells two to three times with ice-cold medium to remove excess probe.[17]
-
Chase: Add fresh, pre-warmed culture medium and incubate at 37°C for 30 minutes. During this "chase" period, the probe will be internalized and transported to the Golgi apparatus.[17]
-
Imaging: Mount the coverslips or dishes on a fluorescence microscope and image using appropriate filter sets for green and red fluorescence.
Caption: A typical workflow for staining live cells with EverFluor™ FL C5-Ceramide.
Staining Protocol for Fixed Cells
For fixed-cell staining, cells are first fixed with a suitable fixative like paraformaldehyde, followed by incubation with the fluorescent ceramide analog. The probe can accumulate in the Golgi apparatus of fixed cells, providing a stable signal for imaging.[18]
Data Interpretation and Considerations
-
Green vs. Red Fluorescence: Remember that green fluorescence generally indicates a lower concentration of the probe, while red fluorescence signifies accumulation in organelles like the Golgi.[9]
-
Photostability: While BODIPY™ dyes are relatively photostable, it is still advisable to minimize light exposure to prevent photobleaching.
-
Probe-Induced Artifacts: Be aware that the introduction of a fluorescent probe can potentially perturb the natural behavior of the lipid.[21][22] It is crucial to use the lowest possible concentration of the probe that gives a detectable signal and to perform control experiments to validate the findings.
Conclusion
EverFluor™ FL C5-Ceramide is a powerful and versatile tool for the study of ceramide and sphingolipid biology. Its unique spectral properties and ability to mimic endogenous ceramides have made it an invaluable probe for visualizing the Golgi apparatus and dissecting the complex pathways of lipid trafficking and metabolism. By understanding its principles and applying rigorous experimental design, researchers can continue to uncover the multifaceted roles of ceramides in health and disease.
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Pagano, R. E., Martin, O. C., Kang, H. C., & Haugland, R. P. (1991). A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor. Semantic Scholar. [Link]
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Baron, A., Thuaud, F., & Ségal-Bendirdjian, E. (2012). A biologically relevant ceramide fluorescent probe to assess the binding of potential ligands to the CERT transfer protein. Organic & Biomolecular Chemistry, 10(44), 8878–8884. [Link]
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Klymchenko, A. S., & Kreder, R. (2013). Synthesis of BODIPY® FL C5-Labeled D-erythro- and L-threo-Lactosylceramides. Chemistry of Natural Compounds, 49(1), 108–111. [Link]
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Whitehead Institute. (n.d.). Cell Biology and Bioimaging Core Staining Protocols. [Link]
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Kinoshita, M., & Murata, M. (2022). Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes. Membranes, 12(8), 743. [Link]
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Baumgart, T., & Amaro, M. (2010). Light on fluorescent lipids in rafts: a lesson from model membranes. Biochemical Journal, 430(3), e7–e9. [Link]
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Fan, G., Chi, W., & Jiang, X. (2022). Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells. Bio-protocol, 12(22), e4555. [Link]
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Pagano, R. E., Martin, O. C., Kang, H. C., & Haugland, R. P. (1991). Spectral characteristics of the Bodipy Xuorophore. ResearchGate. [Link]
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Loudet, A., & Burgess, K. (2007). Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. Bioorganic & Medicinal Chemistry Letters, 18(10), 3112–3116. [Link]
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